molecular formula C14H13NO4 B1215971 Maculosidine CAS No. 522-19-0

Maculosidine

Cat. No.: B1215971
CAS No.: 522-19-0
M. Wt: 259.26 g/mol
InChI Key: SHAVHFJCSQWTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Pathways

Given its inhibitory effect on atp synthesis and electron transport, it likely impacts major metabolic pathways such as photosynthesis and respiration in plants .

Result of Action

The primary result of Maculosidine’s action is the inhibition of ATP synthesis and electron transport in plants . This leads to a disruption in energy production and metabolic processes within the plant cells, which can have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Maculosidine plays a significant role in biochemical reactions, particularly in inhibiting ATP synthesis and electron transport in plants . It interacts with various enzymes and proteins, such as those involved in the Hill reaction in spinach chloroplasts . The nature of these interactions involves the inhibition of basal, phosphorylating, and uncoupled electron transport, which ultimately affects ATP synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting ATP synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The inhibition of electron transport in chloroplasts suggests that this compound may also affect other cellular organelles and processes that rely on ATP.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in electron transport and ATP synthesis . It inhibits enzymes responsible for these processes, leading to a decrease in ATP production. This inhibition can result in changes in gene expression and cellular metabolism, as cells attempt to compensate for the reduced energy availability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its inhibitory effects on ATP synthesis and electron transport can persist over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained alterations in cellular function, particularly in energy-dependent processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant inhibition of ATP synthesis and electron transport . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses may include cellular dysfunction and metabolic disturbances.

Metabolic Pathways

This compound is involved in metabolic pathways related to ATP synthesis and electron transport. It interacts with enzymes and cofactors that facilitate these processes, leading to alterations in metabolic flux and metabolite levels . The inhibition of electron transport can disrupt the normal flow of electrons and protons, affecting the overall efficiency of ATP production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in certain cellular compartments. The distribution of this compound is generally uneven, with higher concentrations in tissues with active electron transport and ATP synthesis.

Subcellular Localization

This compound’s subcellular localization is primarily within organelles involved in electron transport and ATP synthesis, such as chloroplasts in plant cells . Targeting signals and post-translational modifications may direct this compound to specific compartments, where it can exert its inhibitory effects. The localization of this compound within these organelles is crucial for its activity and function.

Preparation Methods

Maculosidine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

    Starting Material: 3-Furancarboxylic acid, 2-[(2,4-dimethoxyphenyl)amino]-4,5-dihydro-4-oxo-, ethyl ester.

    Step 1: Reaction with diphenyl ether.

    Step 2: Treatment with methanol and diethyl ether.

    Step 3: Reduction using sodium borohydride (NaBH4) in methanol.

    Step 4: Final reaction with potassium hydrogen sulfate (KHSO4) in dioxane.

Chemical Reactions Analysis

Maculosidine undergoes various chemical reactions, including:

Common reagents used in these reactions include periodate for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Maculosidine has several scientific research applications, including:

Comparison with Similar Compounds

Maculosidine is unique among furoquinoline alkaloids due to its specific inhibitory effects on ATP synthesis and electron transport. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

4,6,8-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVHFJCSQWTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200232
Record name Furo(2,3-b)quinoline, 4,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-19-0
Record name Maculosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculosidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furo(2,3-b)quinoline, 4,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACULOSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maculosidine
Reactant of Route 2
Reactant of Route 2
Maculosidine
Reactant of Route 3
Reactant of Route 3
Maculosidine
Reactant of Route 4
Reactant of Route 4
Maculosidine
Reactant of Route 5
Reactant of Route 5
Maculosidine
Reactant of Route 6
Maculosidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.